1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine 1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14645706
InChI: InChI=1S/C20H25BrN2O2/c1-24-19-6-4-3-5-16(19)14-22-9-11-23(12-10-22)15-17-13-18(21)7-8-20(17)25-2/h3-8,13H,9-12,14-15H2,1-2H3
SMILES:
Molecular Formula: C20H25BrN2O2
Molecular Weight: 405.3 g/mol

1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine

CAS No.:

Cat. No.: VC14645706

Molecular Formula: C20H25BrN2O2

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-2-methoxybenzyl)-4-(2-methoxybenzyl)piperazine -

Specification

Molecular Formula C20H25BrN2O2
Molecular Weight 405.3 g/mol
IUPAC Name 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine
Standard InChI InChI=1S/C20H25BrN2O2/c1-24-19-6-4-3-5-16(19)14-22-9-11-23(12-10-22)15-17-13-18(21)7-8-20(17)25-2/h3-8,13H,9-12,14-15H2,1-2H3
Standard InChI Key FIXSENWVSWXVNK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=CC=C3OC

Introduction

Synthesis Steps:

  • Preparation of Starting Materials: Obtain piperazine and the required benzyl halides or alcohols.

  • Reaction Conditions: Use a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) with a base such as triethylamine.

  • Reaction Mechanism: The reaction involves nucleophilic substitution where the piperazine nitrogen attacks the benzyl halide or is activated by the base to react with the benzyl alcohol.

Biological Activity

Piperazine derivatives often exhibit a range of biological activities, including:

  • Antipsychotic and Antidepressant: Some piperazines are used in psychiatric treatments.

  • Antibacterial and Antifungal: Certain piperazine derivatives have shown antimicrobial properties.

  • Anticancer: Some compounds with piperazine scaffolds have been investigated for their anticancer potential.

1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines

These compounds, similar in structure to the one , exhibit different intermolecular interactions based on their halogen substituents. For example, the 3-fluorobenzoyl derivative forms a three-dimensional structure via hydrogen bonds, unlike its 2,6-difluorobenzoyl and 2,4-dichlorobenzoyl analogues .

5-(Benzo[d]13dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles

These compounds have shown high antibacterial activity against various Gram-positive and Gram-negative bacteria .

2-Phenoxybenzamides

Some piperazine derivatives with phenoxybenzamide structures have demonstrated antiplasmodial activity, highlighting the potential of piperazine-based compounds in treating malaria .

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